4-amino-N-cyclohexylbenzenesulfonamide

Description

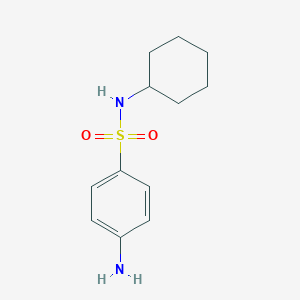

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDXGFYTZRHHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352611 | |

| Record name | 4-amino-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53668-37-4 | |

| Record name | 4-amino-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-amino-N-cyclohexylbenzenesulfonamide IUPAC name and structure

An In-Depth Technical Guide to 4-amino-N-cyclohexylbenzenesulfonamide: Structure, Properties, and Synthesis

Introduction

Benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry and drug development, renowned for their diverse biological activities.[1] This guide focuses on a specific derivative, this compound, providing a comprehensive technical overview for researchers, scientists, and professionals in the field. We will delve into its fundamental chemical identity, physicochemical properties, and a detailed, field-proven protocol for its synthesis. The narrative is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the compound's nature and handling.

Chemical Identity and Molecular Structure

Accurate identification is paramount for any scientific investigation. The compound is systematically named according to IUPAC nomenclature, and its structure is unambiguously defined by various chemical descriptors.

IUPAC Name: this compound[2]

| Identifier | Value | Source |

| CAS Number | 53668-37-4 | PubChem[2] |

| Molecular Formula | C₁₂H₁₈N₂O₂S | PubChem[2] |

| SMILES | C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N | PubChem[2] |

| InChIKey | TWDXGFYTZRHHCF-UHFFFAOYSA-N | PubChem[2] |

The molecule consists of a central benzenesulfonamide core. A primary amine group is substituted at the para- (4-) position of the benzene ring, and a cyclohexyl group is attached to the sulfonamide nitrogen, forming a secondary sulfonamide.

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability. The following data, computed by PubChem, provides key insights into the molecule's characteristics.

| Property | Value | Unit |

| Molecular Weight | 254.35 | g/mol |

| XLogP3 | 2.1 | - |

| Hydrogen Bond Donor Count | 2 | - |

| Hydrogen Bond Acceptor Count | 4 | - |

| Rotatable Bond Count | 2 | - |

| Topological Polar Surface Area | 80.6 | Ų |

| Complexity | 323 | - |

| Table Source: PubChem CID 730226[2] |

Scientific Context and Potential Applications

The sulfonamide functional group is a well-established pharmacophore, integral to the mechanism of action for a wide array of therapeutic agents.[3] Compounds containing this moiety are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, which forms the basis of sulfa antimicrobial drugs.[3]

Furthermore, primary and secondary sulfonamides are extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[1] The sulfonamide group acts as a key zinc-binding moiety, enabling potent inhibition.[3] Given its structure, this compound serves as a valuable scaffold for screening and developing novel, potentially isoform-selective CA inhibitors for use as antiglaucoma, antiepileptic, or anticancer agents.[1]

Representative Synthesis Protocol

The synthesis of N-substituted benzenesulfonamides is classically achieved through the nucleophilic substitution reaction between a benzenesulfonyl chloride and a primary or secondary amine. The following protocol is a robust, field-proven method adapted from established procedures for analogous compounds and represents a reliable pathway to synthesize the title compound.[3][4]

Synthesis Workflow

The synthesis follows a logical progression from combining reactants to the purification of the final product.

Step-by-Step Methodology

This protocol describes the synthesis on a 5-10 mmol scale.

Materials:

-

4-Aminobenzenesulfonyl chloride (or its N-acetyl protected form, 4-acetamidobenzenesulfonyl chloride)

-

Cyclohexylamine (1.0 molar equivalent)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

3 M Hydrochloric acid (HCl)

-

Methanol or Ethanol (for recrystallization)

-

Distilled water

-

Round bottom flask, magnetic stirrer, filtration apparatus, TLC plates

Procedure:

-

Reactant Preparation: In a round bottom flask, dissolve cyclohexylamine (1.0 eq) in 20 mL of distilled water. Stir the mixture at room temperature.

-

Causality: This creates a homogenous aqueous solution of the nucleophile, ready for reaction.

-

-

Addition of Sulfonyl Chloride: Carefully add 4-aminobenzenesulfonyl chloride (1.0 eq) portion-wise to the stirring solution.

-

Note: If using 4-acetamidobenzenesulfonyl chloride, an additional deprotection step (acid or base hydrolysis) will be required after the sulfonamide bond formation. This is often done to avoid side reactions with the free amino group.

-

-

pH Control: Maintain the pH of the reaction mixture at approximately 8-9 by the dropwise addition of a 10% sodium carbonate solution.

-

Causality: The reaction generates HCl as a byproduct. The base neutralizes this acid, preventing the protonation of the cyclohexylamine nucleophile (which would render it unreactive) and driving the reaction to completion.[4]

-

-

Reaction: Continue stirring the mixture vigorously at room temperature for 6-8 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent system would be ethyl acetate/hexane. The disappearance of the starting sulfonyl chloride spot indicates completion.[3][4]

-

Precipitation and Isolation: Once the reaction is complete, carefully acidify the mixture to pH ~3 by the dropwise addition of 3 M HCl. This will cause the product to precipitate out of the solution.

-

Causality: The product is largely insoluble in acidic aqueous media, allowing for its effective isolation from the remaining water-soluble reagents and byproducts.

-

-

Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any residual salts.[4]

-

Purification: For further purification, recrystallize the crude product from a suitable solvent such as methanol or an ethanol/water mixture.[3][4]

-

Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly. The pure compound will crystallize out, leaving impurities behind in the solvent.

-

-

Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.

Conclusion

This compound is a chemically well-defined molecule belonging to the pharmacologically significant benzenesulfonamide class. Its structure presents key features, such as hydrogen bond donors and acceptors, that make it a compelling candidate for further investigation in drug discovery programs, particularly in the development of enzyme inhibitors. The synthetic protocol detailed herein provides a reliable and scalable method for its preparation, enabling researchers to access this versatile chemical scaffold for their studies.

References

-

Title: this compound | C12H18N2O2S | CID 730226 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-amino-2-cyano-N-cyclohexylbenzenesulfonamide | C13H17N3O2S Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: N-Cyclohexyl-4-methylbenzenesulfonamide | C13H19NO2S | CID 6633 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide Source: Sarna Chemicals URL: [Link]

-

Title: 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases Source: MDPI URL: [Link]

-

Title: Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide Source: PrepChem.com URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Physical and chemical properties of 4-amino-N-cyclohexylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-amino-N-cyclohexylbenzenesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry. Drawing from available data and established scientific principles, this document serves as a core resource for professionals engaged in drug discovery and development.

Nomenclature and Structural Identity

This compound is a synthetic organic compound featuring a central benzenesulfonamide core. The structure is characterized by an amino group at the para-position of the benzene ring and a cyclohexyl substituent on the sulfonamide nitrogen.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 53668-37-4[1] |

| Molecular Formula | C₁₂H₁₈N₂O₂S[1] |

| Molecular Weight | 254.35 g/mol [1] |

| Canonical SMILES | C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N[1] |

| InChI Key | TWDXGFYTZRHHCF-UHFFFAOYSA-N[1] |

Physicochemical Properties

Precise experimental data for some physical properties of this compound are not extensively reported in publicly available literature. The following table combines computed data from reliable chemical databases with information available for structurally similar compounds.

| Property | Value/Information | Source |

| Melting Point | Not available. A methylated analog, 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, has a reported melting point of 144-145 °C.[2] | Analog Data |

| Boiling Point | Not available. | - |

| Appearance | Likely a solid at room temperature, based on related compounds. | Inference |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in water is predicted to be low. | General Sulfonamide Properties |

| pKa | Not experimentally determined. The sulfonamide proton is weakly acidic, while the aniline-like amino group is basic. | Chemical Principles |

| LogP (calculated) | 2.2 | [1] |

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its functional groups: the aromatic amino group and the sulfonamide linkage.

-

Aromatic Amino Group: This group can undergo typical reactions of anilines, such as diazotization followed by coupling reactions. It is also susceptible to oxidation.

-

Sulfonamide Group: The sulfonamide bond is generally stable under neutral and acidic conditions but can be cleaved under strong basic conditions or by certain reducing agents. The hydrogen on the sulfonamide nitrogen is weakly acidic and can be deprotonated by a strong base.

-

Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted)

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride

-

To a stirred suspension of 4-aminobenzenesulfonamide in a suitable solvent (e.g., pyridine or a biphasic system with a mild base), slowly add acetic anhydride at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

The resulting 4-acetamidobenzenesulfonyl chloride is often used directly in the next step after appropriate workup to remove excess reagents.

Step 2: Synthesis of N-(4-Acetamidophenylsulfonyl)-N-cyclohexylamine

-

Dissolve 4-acetamidobenzenesulfonyl chloride in a suitable inert solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add cyclohexylamine dropwise to the solution at room temperature, often in the presence of a base like triethylamine or pyridine to neutralize the HCl formed.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Perform an aqueous workup to remove salts and purify the product, for instance, by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Deprotection)

-

Suspend the N-(4-acetamidophenylsulfonyl)-N-cyclohexylamine in an aqueous acidic solution (e.g., dilute hydrochloric acid).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Analytical Characterization

While specific spectral data for this compound is not widely published, the expected characteristics can be inferred from its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Amino Protons: A broad singlet for the NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.

-

Cyclohexyl Protons: A series of multiplets in the aliphatic region (typically δ 1.0-3.5 ppm) corresponding to the methine and methylene protons of the cyclohexyl ring.

-

Sulfonamide Proton: A singlet or broad signal for the N-H proton of the sulfonamide, which may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 110-155 ppm).

-

Cyclohexyl Carbons: Signals in the aliphatic region (typically δ 24-60 ppm).

-

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3300-3500 (two bands) |

| N-H Stretch (Sulfonamide) | ~3250 |

| C-H Stretch (Aromatic) | ~3030 |

| C-H Stretch (Aliphatic) | 2850-2950 |

| S=O Stretch (Sulfonamide) | 1320-1360 (asymmetric) and 1140-1180 (symmetric) |

| C-N Stretch | 1250-1350 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 254. Fragmentation patterns would likely involve cleavage of the C-S and S-N bonds.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible addition of a small amount of acid like formic acid for better peak shape) would be a good starting point. Detection can be achieved using a UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).

Applications in Drug Development

The sulfonamide moiety is a well-established pharmacophore present in a wide range of therapeutic agents. Benzenesulfonamides, in particular, are extensively studied as inhibitors of carbonic anhydrases (CAs).[3]

Carbonic Anhydrase Inhibition

Caption: Potential mechanism and therapeutic applications of benzenesulfonamide-based carbonic anhydrase inhibitors.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, for related sulfonamides, potential hazards include skin and eye irritation. A material safety data sheet (MSDS) should be requested from the supplier before handling this compound.[6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a benzenesulfonamide derivative with potential for further investigation in drug discovery, particularly in the context of carbonic anhydrase inhibition. While there is a lack of comprehensive experimental data in the public domain, this guide provides a foundational understanding of its properties based on its chemical structure and data from analogous compounds. Further experimental work is necessary to fully characterize its physicochemical properties, biological activity, and safety profile.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 730226, this compound. Retrieved from [Link]

- Google Patents. (n.d.). US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.

-

ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,.... Retrieved from [Link]

-

PubMed. (2013). Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. Retrieved from [Link]

-

Kaimosi BioChem Tech Co., Ltd. (n.d.). CERTIFICATE OF ANALYSIS. Retrieved from [Link]

-

PubMed Central. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

Sources

- 1. This compound | C12H18N2O2S | CID 730226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | 7467-48-3 [sigmaaldrich.com]

- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. manchesterorganics.com [manchesterorganics.com]

An In-Depth Technical Guide to the Synthesis of 4-amino-N-cyclohexylbenzenesulfonamide Derivatives

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, 4-amino-N-cyclohexylbenzenesulfonamide and its derivatives are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects.[1][2] The synthesis of these compounds is a critical process for researchers in drug discovery and development, enabling the exploration of structure-activity relationships and the generation of novel drug candidates.

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, delving into the underlying chemical principles and offering detailed, field-proven experimental protocols. The focus is on providing a causal understanding of the experimental choices, ensuring that the described methods are robust and reproducible.

Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and logical synthetic route to this compound involves a two-stage process. This strategy is dictated by the need to control the reactivity of the starting materials and to ensure the desired regioselectivity. The core logic is as follows:

-

Protection and Activation: The synthesis begins with the protection of the highly reactive amino group of aniline, followed by the introduction of the sulfonyl chloride functionality. This sequence is crucial for achieving the desired para-substitution pattern.

-

Amide Formation and Deprotection: The activated sulfonyl chloride is then reacted with cyclohexylamine to form the sulfonamide bond. The final step involves the removal of the protecting group to yield the target primary amine.

This strategic approach is visualized in the workflow diagram below.

Caption: Core two-stage synthetic workflow.

Stage 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

The initial phase of the synthesis focuses on the preparation of the key intermediate, 4-acetamidobenzenesulfonyl chloride.

Step 1.1: Protection of Aniline via Acetylation

Causality: Aniline's amino group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[3] However, its high reactivity can lead to multiple substitutions and undesired side reactions. Furthermore, the amino group can be protonated under the strongly acidic conditions of chlorosulfonation, leading to the formation of the meta-substituted product.[4] To circumvent these issues, the amino group is protected by converting it to an acetamido group. This is achieved through acetylation, typically using acetic anhydride. The resulting acetamido group is still an ortho-para director but is less activating, allowing for more controlled substitution.

Experimental Protocol: Synthesis of Acetanilide

-

To a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 100 mL of 0.4 M hydrochloric acid.

-

While stirring, add 3.6 mL of aniline to the flask and warm the mixture to 50°C.

-

In a separate beaker, prepare a solution of sodium acetate by dissolving 6.0 g of sodium acetate trihydrate in 20 mL of water.

-

Measure 4.4 mL of acetic anhydride in a clean, dry beaker.

-

While vigorously stirring the aniline solution, add the acetic anhydride followed immediately by the sodium acetate solution.

-

Cool the mixture in an ice bath to induce crystallization of the acetanilide.

-

Collect the product by vacuum filtration and wash with cold water.

-

Air dry the product on the filter funnel. A portion of this crude product can be set aside for characterization, while the remainder is used in the next step.

Step 1.2: Chlorosulfonation of Acetanilide

Causality: With the amino group protected, the aromatic ring can now undergo electrophilic aromatic substitution with chlorosulfonic acid.[2][5] This reaction introduces the sulfonyl chloride group (-SO₂Cl) at the para position, which is sterically favored over the ortho position.[5] The sulfonyl chloride is a highly reactive functional group, making it an excellent electrophile for the subsequent reaction with cyclohexylamine.

Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Chloride [6][7]

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be performed in a fume hood with appropriate personal protective equipment.

-

Place 2.7 g of dry acetanilide in a clean, dry 50 mL round-bottom flask equipped with a stir bar.

-

Fit the flask with a Claisen adapter. Attach a dropping funnel to the straight arm and a vacuum distillation adapter connected to a water aspirator on the side arm to act as a vapor sweep for the evolved HCl gas.

-

In the fume hood, carefully add 8.0 mL of chlorosulfonic acid to the dropping funnel.

-

Slowly add the chlorosulfonic acid dropwise to the acetanilide while stirring. An ice bath can be used to control the reaction temperature and prevent the formation of side products.[5]

-

After the addition is complete, heat the mixture to 60-70°C for 30 minutes to ensure the reaction goes to completion.[6]

-

Carefully and slowly pour the reaction mixture onto crushed ice in a beaker with stirring. This will precipitate the 4-acetamidobenzenesulfonyl chloride.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

-

The crude product should be used immediately in the next step to avoid hydrolysis of the sulfonyl chloride group.[6]

Stage 2: Synthesis of this compound

The second stage involves the formation of the sulfonamide bond and the subsequent deprotection of the amino group.

Step 2.1: Amidation of 4-Acetamidobenzenesulfonyl Chloride with Cyclohexylamine

Causality: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen of cyclohexylamine.[8] This nucleophilic acyl substitution reaction forms the stable sulfonamide linkage. A base is typically used to neutralize the hydrochloric acid that is formed as a byproduct.[8]

Experimental Protocol: Synthesis of 4-Acetamido-N-cyclohexylbenzenesulfonamide

-

In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) in a suitable solvent such as water or an inert organic solvent.

-

To this solution, add the crude 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) portion-wise while stirring at room temperature.

-

Maintain the pH of the reaction mixture at approximately 8 by the dropwise addition of a 10% sodium carbonate solution.[9][10]

-

Continue stirring the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction if the reaction is performed in an organic solvent.

-

Wash the crude product with water to remove any salts.

Step 2.2: Deprotection via Hydrolysis

Causality: The final step is the removal of the acetyl protecting group to unveil the primary aromatic amine. This is typically achieved by acid- or base-catalyzed hydrolysis of the amide bond. Acidic hydrolysis is common for this transformation.[2]

Experimental Protocol: Synthesis of this compound

-

Suspend the crude 4-acetamido-N-cyclohexylbenzenesulfonamide in a solution of dilute hydrochloric acid (e.g., 3 M HCl).

-

Heat the mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis, as monitored by TLC.

-

After cooling, carefully neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) until the product precipitates.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.[11]

Data Summary and Characterization

The successful synthesis of this compound and its intermediates should be confirmed by various analytical techniques. Below is a summary of expected data for the key compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data |

| 4-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | White to off-white solid | IR (cm⁻¹): ~3300 (N-H), ~1670 (C=O), ~1370 & ~1170 (S=O) |

| 4-Acetamido-N-cyclohexylbenzenesulfonamide | C₁₄H₂₀N₂O₃S | 300.39 | Solid | ¹H NMR (δ, ppm): Signals for acetamido, cyclohexyl, and aromatic protons. |

| This compound | C₁₂H₁₈N₂O₂S | 254.35 | Solid | ¹H NMR (δ, ppm): Disappearance of the acetyl signal, appearance of a broad singlet for the -NH₂ protons. ¹³C NMR (δ, ppm): Characteristic shifts for the aromatic and cyclohexyl carbons. |

Note: Spectroscopic data are approximate and can vary depending on the solvent and instrument used.

Visualization of the Key Transformation

The conversion of the protected intermediate to the final product is a critical step. The following diagram illustrates this deprotection reaction.

Caption: The deprotection of the acetamido group.

Conclusion

The synthesis of this compound derivatives is a well-established process rooted in fundamental principles of organic chemistry. By understanding the rationale behind each step—from the protection of the reactive aniline to the controlled introduction of the sulfonamide functionality and final deprotection—researchers can confidently and efficiently produce these valuable compounds. The protocols outlined in this guide provide a solid foundation for the synthesis and further exploration of this important class of molecules in the pursuit of new therapeutic agents.

References

- Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. Bioorganic Chemistry, 39(3), 114-9.

- Synthesis of Sulfanilamide. Chemistry Steps.

- Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv.

- Sulfa Drugs - a closer look. Chemistry LibreTexts.

- Sulfonamide purification process.

- Sulfa Antibiotics - Synthesis of Sulfanilamide. Unknown Source.

- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

- General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. Reagents and conditions.

- General synthetic route for the synthesis of the primary benzenesulfonamides incorporating bis-ureido moieties 8–19.

- General synthetic route for the synthesis of the N‐carbamimidoyl‐4‐(3‐substituted phenylureido)benzenesulfonamide analogs (2a–2f). Reagent and conditions.

- Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Taylor & Francis Online.

- Synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide. Benchchem.

- Spectroscopic Analysis: A Comparative Guide to N-cyclohexyl-4-methoxybenzenesulfonamide and Its Precursors. Benchchem.

- An In-depth Technical Guide to the Synthesis and Applications of N-cyclohexyl-4-methoxybenzenesulfonamide Deriv

- Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Unknown Source.

- This compound. PubChem.

- Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. LiveJournal.

- 4-Acetamidobenzenesulfonyl chloride. CymitQuimica.

- Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure.

- For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step?. Chegg.

Sources

- 1. Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]

- 4. Solved For the synthesis of 4-acetamidobenzenesulfonyl | Chegg.com [chegg.com]

- 5. Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide: chem346akt — LiveJournal [chem346akt.livejournal.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Benzenesulfonamide Compounds

Foreword

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications spanning from antimicrobial and diuretic to anticancer and anticonvulsant therapies.[1] This guide provides a deep dive into the molecular mechanisms underpinning the multifaceted biological activities of these remarkable compounds. We will journey from their classical role as carbonic anhydrase inhibitors to their more recently elucidated functions in oncology and beyond. This document is intended for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a causal narrative grounded in experimental evidence and field-proven insights.

The Archetypal Mechanism: Carbonic Anhydrase Inhibition

The most well-established mechanism of action for benzenesulfonamide compounds is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[2][3] These enzymes are ubiquitous and catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in numerous physiological processes.[3][4]

The Chemistry of Inhibition: A Tale of Zinc Coordination

The inhibitory prowess of benzenesulfonamides lies in the chemical properties of the sulfonamide group (-SO₂NH₂). In its deprotonated form (-SO₂NH⁻), this moiety acts as a potent zinc-binding group. The mechanism unfolds as follows:

-

Deprotonation: The sulfonamide group, with a pKa in the physiological range, can lose a proton to become an anion.

-

Coordination: This anionic sulfonamide then coordinates directly to the Zn²⁺ ion located at the catalytic core of the carbonic anhydrase active site.[5][6] This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle.

-

Tetrahedral Geometry: The sulfonamide nitrogen and two oxygen atoms, along with three conserved histidine residues from the enzyme, form a stable tetrahedral geometry around the zinc ion, effectively locking the enzyme in an inactive state.

The strength of this interaction is a primary determinant of the inhibitory potency of a given benzenesulfonamide derivative.

The Quest for Selectivity: Targeting Carbonic Anhydrase Isoforms

Humans express 15 different CA isoforms, each with distinct tissue distribution and physiological roles.[6] The lack of isoform selectivity in early sulfonamide drugs led to a range of side effects.[3] Modern drug design focuses on achieving isoform-specific inhibition by exploiting subtle differences in the active site cavities of the various CAs.

The "tail approach" is a prominent strategy where chemical moieties are appended to the benzenesulfonamide scaffold.[6][7] These "tails" can form additional interactions with amino acid residues lining the active site, thereby enhancing both affinity and selectivity for a particular isoform.[8][9] For instance, residues at positions 92 and 131 in the active site have been shown to be critical in dictating the binding and affinity of inhibitors.[7]

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

Caption: General mechanism of carbonic anhydrase inhibition by a benzenesulfonamide.

Expanding the Battlefield: Benzenesulfonamides in Cancer Therapy

The role of benzenesulfonamides in oncology is a rapidly advancing field, primarily revolving around the inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII.[7][8]

Targeting the Hypoxic Tumor Microenvironment: The CA IX Connection

Many solid tumors exhibit regions of hypoxia (low oxygen), which drives aggressive cancer phenotypes. In response to hypoxia, tumor cells upregulate the expression of CA IX, a transmembrane enzyme.[7][10] CA IX contributes to the acidification of the extracellular tumor microenvironment by hydrating CO₂ to protons and bicarbonate. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.

Benzenesulfonamide-based CA IX inhibitors can counteract this process, leading to an increase in extracellular pH and a decrease in intracellular pH, thereby disrupting the tumor's ability to thrive. This mechanism forms the basis for the development of novel anticancer sulfonamides.[10][11]

The signaling pathway below depicts the role of CA IX in the tumor microenvironment and its inhibition by benzenesulfonamides.

Caption: Role of CA IX in tumor acidosis and its inhibition by benzenesulfonamides.

Beyond Carbonic Anhydrase: Other Anticancer Mechanisms

While CA IX inhibition is a major focus, some benzenesulfonamide derivatives exert their anticancer effects through other mechanisms:

-

Tubulin Polymerization Inhibition: Certain benzenesulfonamide compounds have been shown to interfere with the dynamics of microtubule assembly by binding to tubulin.[12] This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Some benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases, such as TrkA, which are implicated in the growth and survival of certain cancers, including glioblastoma.[13]

-

Cell Cycle Arrest: Novel benzenesulfonate derivatives have been observed to induce a strong cell cycle arrest in the G2/M phase, a mechanism that contributes to their anticancer activity.[14]

A Spectrum of Therapeutic Actions: Diverse Mechanisms of Benzenesulfonamides

The versatility of the benzenesulfonamide scaffold is evident in its wide range of therapeutic applications, each stemming from a distinct mechanism of action.

-

Antibacterial Activity: The original therapeutic use of sulfonamides was as antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[15][16] As humans obtain folic acid from their diet, this pathway is selective for bacteria.

-

Diuretic Effects: Benzenesulfonamides like furosemide act as diuretics by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle in the kidney.[17] More recently, novel benzenesulfonamide derivatives have been developed as urea transporter (UT) inhibitors, offering a new approach to diuresis for conditions like hyponatremia.[18][19]

-

Anticonvulsant Properties: Certain benzenesulfonamides are effective anticonvulsants.[20] Their mechanism is often linked to the inhibition of specific brain-expressed carbonic anhydrase isoforms (e.g., CA VII).[21][22] Additionally, some compounds in this class have been shown to modulate voltage-gated sodium channels, such as Nav1.6, which are implicated in epilepsy.[23][24]

-

Anti-Influenza Activity: Specific benzenesulfonamide derivatives have been identified as inhibitors of the influenza virus hemagglutinin (HA) protein. They are thought to bind to HA and stabilize its prefusion structure, thereby preventing the virus from fusing with the host cell membrane.[25]

-

Anti-HIV Activity: Novel benzenesulfonamide-containing compounds have emerged as inhibitors of the HIV-1 capsid (CA) protein.[1] These molecules can interfere with the assembly and disassembly of the viral capsid, processes that are critical for HIV-1 replication.[26][27]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of benzenesulfonamide compounds is exquisitely sensitive to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and improved therapeutic agents.

| Modification | Effect on Activity | Target(s) | Reference(s) |

| Substituents on the benzene ring | Significantly influences binding affinity and selectivity. Electron-withdrawing or -donating groups can alter the pKa of the sulfonamide and its interaction with the target. | Carbonic Anhydrases, various enzymes | [5] |

| "Tail" moieties appended to the scaffold | Modulates isoform specificity by forming additional interactions with residues in the active site. The nature, length, and flexibility of the tail are critical. | Carbonic Anhydrases | [6][7][8] |

| Fluorination of the benzene ring | Can enhance inhibitory potency and alter physicochemical properties. | Carbonic Anhydrases, Amyloid-β aggregation | [8][28] |

| Incorporation of heterocyclic rings (e.g., thiazole, triazole) | Can lead to potent and selective inhibitors with diverse biological activities. | Carbonic Anhydrases, various enzymes | [10][15][29] |

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action of benzenesulfonamide compounds requires a suite of robust experimental assays. Below are representative protocols for key experiments.

Protocol: Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition

This is a high-throughput method to determine the inhibitory activity of compounds against carbonic anhydrases.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The inhibitor's effect on this rate is used to calculate its inhibitory constant (Ki).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a buffered solution (e.g., HEPES-Tris) containing a pH indicator (e.g., phenol red).

-

Prepare a stock solution of the benzenesulfonamide inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a solution of the purified carbonic anhydrase isoform of interest.

-

Prepare a CO₂-saturated water solution.

-

-

Assay Execution:

-

In a stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated solution.

-

Monitor the change in absorbance of the pH indicator over time at its specific wavelength.

-

The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

-

-

Data Analysis:

-

Perform the assay with varying concentrations of the inhibitor.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis constant (Km).

-

The workflow for this assay is visualized below.

Caption: Workflow for the Stopped-Flow CO₂ Hydrase Assay.

Protocol: Cell Viability Assay for Anticancer Activity

This assay determines the cytotoxic effect of benzenesulfonamide compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., MDA-MB-231 for breast cancer) in appropriate media and conditions.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzenesulfonamide compound.

-

Treat the cells with different concentrations of the compound and include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Conclusion

The benzenesulfonamide scaffold remains a remarkably fruitful starting point for the discovery of new therapeutic agents. Their diverse mechanisms of action, from the well-established inhibition of carbonic anhydrases to the modulation of other critical cellular targets, underscore their importance in medicinal chemistry. A thorough understanding of these mechanisms, coupled with robust experimental validation, is paramount for the continued development of novel benzenesulfonamide-based drugs with improved efficacy and selectivity. This guide has aimed to provide a comprehensive and technically grounded overview to aid researchers in this endeavor.

References

- Capasso, C. & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.

- De Simone, G. & Supuran, C. T. (2020).

- Saeed, A., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. MDPI.

- BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors. BenchChem.

- Křížová, I., et al. (2024).

- Gago, F. & Alvarez-García, D. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme.

- Baranauskiene, L., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH.

- Akter, M., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH.

- Li, X., et al. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. PMC - PubMed Central.

- Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central.

- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Diuretics: Exploring Aminobenzenesulfonamides and Furosemide. NINGBO INNO PHARMCHEM CO.,LTD..

- Wang, S., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. PubMed.

- Kumar, D., et al. (2020). Emergent antibacterial activity of N-(thiazol-2-yl)

- Bua, S., et al. (2019).

- Jamil, S., et al. (2014). Anti-microbial activities of sulfonamides using disc diffusion method. AcademicJournals.org.

- De Vita, D., et al. (2020).

- Rather, M. A. & Wani, M. K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.

- Asati, V., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC - PubMed Central.

- Xenon Pharmaceuticals Inc. (2023). Treatment of Epilepsy with Benzenesulfonamide Compounds.

- Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.

- He, Y., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. PMC - PubMed Central.

- Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC - NIH.

- Zhao, Y., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH.

- Taslimi, P., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Taylor & Francis Online.

- Li, Z., et al. (2021).

- Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. PMC - NIH.

- Bozdag, M., et al. (2019). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH.

-

Maryanoff, B. E., et al. (2010). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[5][7]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). PMC - PubMed Central.

- Zhao, Y., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed.

- Kumar, D., et al. (2022). Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex. PubMed.

- Al-Warhi, T., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central.

- Li, X., et al. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic.

- BenchChem. (2025). Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Benzenesulfonamide Compounds. BenchChem.

- Alvarez-Ramirez, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.

- D'Ascenzio, M., et al. (2018).

- Alvarez-Ramirez, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science.

- Arkin, M. R. & Wells, J. A. (2004). Targeting protein-protein interaction by small molecules. PubMed.

- Xenon Pharmaceuticals Inc. (2019). Benzenesulfonamide compounds and their use as therapeutic agents.

- Nishimori, I., et al. (2007). Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. PubMed.

- University of Leeds. (n.d.). New methods to modulate protein-protein interactions for drug discovery. University of Leeds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 12. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Xenon Pharmaceuticals Inc: Treatment of Epilepsy with Benzenesulfonamide Compounds [pharmaceutical-technology.com]

- 24. Benzenesulfonamide compounds and their use as therapeutic agents - Eureka | Patsnap [eureka.patsnap.com]

- 25. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Versatility of a Privileged Scaffold: A Technical Guide to the Biological Activities of Sulfonamide Derivatives

For Immediate Release

[City, State] – In the ever-evolving landscape of drug discovery and development, the sulfonamide scaffold (-S(=O)₂-N<) remains a cornerstone of medicinal chemistry. Initially celebrated for ushering in the era of antibacterial chemotherapy, its therapeutic relevance has since expanded exponentially. This technical guide offers an in-depth exploration of the multifaceted biological activities of sulfonamide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Introduction: More Than Just an Antibiotic

The journey of sulfonamides began with the discovery of their remarkable ability to combat bacterial infections. This pioneering activity stems from their structural analogy to para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme vital for folic acid synthesis in bacteria.[1][2][] This selective disruption of a key metabolic pathway leads to bacteriostasis, effectively halting bacterial growth and replication.[][4] As humans obtain folic acid through their diet, this mechanism provides a selective advantage against prokaryotic pathogens.[5]

However, the therapeutic narrative of sulfonamides has evolved far beyond their antibacterial origins. The inherent chemical properties of the sulfonamide group—its ability to form strong hydrogen bonds and act as a bioisosteric replacement for other functional groups like carboxylic acids—have enabled the design of derivatives with a broad spectrum of pharmacological effects.[6] Today, sulfonamides are integral to the treatment of a wide array of conditions, including cancer, inflammation, glaucoma, epilepsy, and diabetes.[4][7][8][9][10] This guide will delve into the key biological activities that underscore the enduring importance of this privileged structural motif.

Antimicrobial Activity: The Foundational Pillar

The primary mechanism of antibacterial action for sulfonamides is the inhibition of folate biosynthesis, a pathway essential for the production of nucleic acids and certain amino acids in bacteria.[1]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Sulfonamides, mimicking the structure of PABA, compete for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This competitive inhibition prevents the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the synthesis of dihydrofolic acid.[] The resulting depletion of dihydrofolic acid and its downstream product, tetrahydrofolic acid, halts bacterial DNA synthesis and cell division.[1]

Structure-Activity Relationship (SAR) for Antibacterial Activity

Key structural features are crucial for the antibacterial efficacy of sulfonamides:

-

The N⁴ Amino Group: A free (unsubstituted) amino group at the N⁴ position is generally essential for activity, as it mimics the amino group of PABA.[11]

-

The Aromatic Ring: The benzene ring is a critical component of the PABA-like structure.

-

The Sulfonamide Group: The -SO₂NH- linker is vital for binding to the enzyme.

-

The N¹ Substituent: Substitution on the N¹ nitrogen with heterocyclic rings can significantly enhance potency and improve pharmacokinetic properties, such as solubility and protein binding.[11]

| R Group at N¹ | Relative Activity | Key Observations |

| -H | Low | Prontosil, the precursor, is inactive in vitro and is metabolized to the active sulfanilamide. |

| Heterocyclic Rings (e.g., thiazole, pyrimidine) | High | Enhances potency and can modulate physicochemical properties to reduce the risk of crystalluria.[11] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

Sulfonamide derivative stock solution (in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

-

Prepare serial twofold dilutions of the sulfonamide derivative in MHB in a 96-well plate.

-

Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: A Multifaceted Approach

The anticancer potential of sulfonamide derivatives is a rapidly expanding field of research. These compounds exert their effects through various mechanisms, often targeting key pathways involved in tumor growth, proliferation, and survival.[7][12]

Mechanisms of Anticancer Action

-

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[7][12][13] These enzymes are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor cell invasion and metastasis.[14] By inhibiting these enzymes, sulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis.[14][15]

-

Cell Cycle Arrest: Certain sulfonamide derivatives have been shown to induce cell cycle arrest, primarily in the G1 phase, thereby preventing cancer cell proliferation.[7][12]

-

Disruption of Microtubule Assembly: Some derivatives interfere with the dynamics of microtubule polymerization and depolymerization, which is crucial for mitosis, leading to cell cycle arrest and apoptosis.[7][12]

-

Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs) or vascular endothelial growth factor receptor 2 (VEGFR-2), some sulfonamides can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.[7][12][16]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sulfonamide derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the sulfonamide derivative for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]

Carbonic Anhydrase Inhibition: A Key to Diverse Therapeutic Applications

The inhibition of carbonic anhydrases (CAs) is a hallmark of many biologically active sulfonamides.[13][17] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13][14]

Therapeutic Implications of CA Inhibition

-

Diuretic Effect: Inhibition of CA in the proximal tubules of the kidney leads to a decrease in sodium bicarbonate reabsorption, resulting in diuresis.[18]

-

Antiglaucoma Agents: By inhibiting CA in the ciliary processes of the eye, sulfonamides reduce the formation of aqueous humor, thereby lowering intraocular pressure.[4]

-

Anticonvulsant Activity: Some sulfonamides are used to treat certain types of seizures, although the exact mechanism is not fully elucidated but is thought to involve CA inhibition in the central nervous system.[4]

-

Anticancer Activity: As previously mentioned, inhibition of tumor-associated CA isoforms is a promising strategy for cancer therapy.[14]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of CA, which can hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[19][20]

Materials:

-

Human carbonic anhydrase (e.g., hCA I or hCA II)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

p-Nitrophenyl acetate (p-NPA) solution (in acetonitrile or DMSO)

-

Sulfonamide derivative stock solution

-

Acetazolamide (a known CA inhibitor, as a positive control)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Add assay buffer, the sulfonamide derivative (at various concentrations), and the CA enzyme solution to the wells of a 96-well plate.[19]

-

Include controls for maximum enzyme activity (no inhibitor) and a blank (no enzyme).[19]

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[19]

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.[19]

-

Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[19]

-

Calculate the rate of reaction for each concentration and determine the IC₅₀ value of the inhibitor.[15]

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Certain sulfonamide derivatives exhibit potent anti-inflammatory effects, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[21]

Mechanism of Action: Selective COX-2 Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[21] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. Selective COX-2 inhibitors, such as celecoxib (a sulfonamide derivative), reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][21]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

Protein denaturation is a well-documented cause of inflammation.[22] This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.[22][23]

Materials:

-

Bovine serum albumin (BSA) or egg albumin (5% w/v)

-

Phosphate-buffered saline (PBS, pH 6.4)

-

Sulfonamide derivative stock solution

-

Diclofenac sodium (as a positive control)

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the sulfonamide derivative (at various concentrations) and the albumin solution.[22]

-

Include a control group without the test compound.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.[22]

-

After cooling, measure the turbidity of the solutions by reading the absorbance at 660 nm.[22]

-

Calculate the percentage inhibition of protein denaturation.

Antidiabetic Activity: Modulating Insulin Secretion

A significant class of sulfonamide derivatives, the sulfonylureas, are widely used as oral hypoglycemic agents in the management of type 2 diabetes.[24][25][26]

Mechanism of Action: Stimulation of Insulin Release

Sulfonylureas act by binding to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[26] This binding leads to the closure of the K-ATP channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.[26][27]

Conclusion: A Scaffold of Enduring Promise

The sulfonamide moiety has proven to be a remarkably versatile and privileged scaffold in drug discovery. From its historical roots as an antibacterial agent to its current applications in oncology, inflammation, and metabolic diseases, the therapeutic potential of sulfonamide derivatives continues to expand. The diverse mechanisms of action, coupled with the synthetic tractability of the core structure, ensure that sulfonamides will remain a focal point of medicinal chemistry research for the foreseeable future. This guide provides a foundational understanding of the key biological activities and the experimental approaches necessary to explore and exploit the full potential of this remarkable class of compounds.

References

A comprehensive list of references is available upon request, including peer-reviewed articles and established protocols that form the basis of this technical guide.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 4. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. mdpi.com [mdpi.com]

- 14. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. openaccesspub.org [openaccesspub.org]

- 22. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 23. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 24. diabetesjournals.org [diabetesjournals.org]

- 25. List of sulfonamides - Wikipedia [en.wikipedia.org]

- 26. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]

- 27. gsconlinepress.com [gsconlinepress.com]

CAS number and molecular formula for 4-amino-N-cyclohexylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive scientific overview of 4-amino-N-cyclohexylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and drug development. This document delves into the core chemical and physical properties of the molecule, including its Chemical Abstracts Service (CAS) number and molecular formula. A detailed, field-proven synthetic protocol is presented, alongside a thorough discussion of the analytical methodologies for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Furthermore, this guide explores the potential pharmacological applications of this compound, drawing on the well-established biological activities of the sulfonamide scaffold. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a foundational resource for the synthesis, characterization, and potential application of this compound.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound characterized by a benzenesulfonamide core with an amino group at the para position and a cyclohexyl substituent on the sulfonamide nitrogen.

| Property | Value | Source |

| CAS Number | 53668-37-4 | |

| Molecular Formula | C12H18N2O2S | |

| Molecular Weight | 254.35 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | N-Cyclohexyl 4-aminobenzenesulfonamide, 4-amino-n-cyclohexyl-benzenesulfonamide |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-acetamidobenzenesulfonyl chloride and cyclohexylamine, followed by the deprotection of the amino group. The acetamido group serves as a protecting group for the aniline nitrogen, preventing its reaction with the sulfonyl chloride.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

4-Acetamidobenzenesulfonyl chloride

-

Cyclohexylamine

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Sodium sulfate (Na2SO4), anhydrous

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add anhydrous pyridine (1.2 eq) followed by the dropwise addition of cyclohexylamine (1.1 eq) at 0 °C (ice bath).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-acetamidophenylsulfonyl)cyclohexylamine.

-

Deprotection: To the crude intermediate, add a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours.

-

Product Isolation and Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The precipitated product, this compound, is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the para-substituted benzene ring, typically as two doublets. The protons of the cyclohexyl ring will appear as a series of multiplets in the aliphatic region. The protons of the primary amine and the sulfonamide N-H will be visible as broad singlets, which are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the amino group being the most upfield. The carbons of the cyclohexyl ring will resonate in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule:

-

N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹

-

N-H stretching (sulfonamide): A single band around 3250 cm⁻¹

-

C-H stretching (aromatic and aliphatic): In the range of 2850-3100 cm⁻¹

-

S=O stretching (sulfonamide): Two strong bands around 1330 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 254.35 g/mol .

Potential Applications in Drug Development